D-Cellobiose octaacetate

Descripción general

Descripción

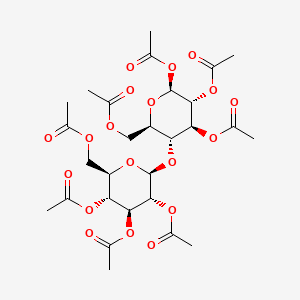

D-Cellobiose octaacetate is a compound often used in the biomedical industry as a precursor for various drug developments . It is made up of two d-glucose molecules linked by a β-1,4-glycosidic bond . The molecular formula is C28H38O19 and it has a molecular weight of 678.5899 .

Synthesis Analysis

The synthesis of α-D-cellobiose octaacetate involves the acetylative degradation of cellulose or cellulose acetate . The process yields the title compound in high quality and is amenable to large-scale synthesis .Molecular Structure Analysis

The molecular structure of D-Cellobiose octaacetate can be represented by the IUPAC Standard InChI: InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-13(3)31)23(40-14(4)32)26(43-17(7)35)28(46-19)47-22-20(10-38-12(2)30)45-27(44-18(8)36)25(42-16(6)34)24(22)41-15(5)33/h19-28H,9-10H2,1-8H3/t19-,20-,21-,22-,23+,24+,25-,26-,27+,28+/m0/s1 .Physical And Chemical Properties Analysis

D-Cellobiose octaacetate has a molecular weight of 678.5899 . More detailed physical and chemical properties are not available in the current resources.Relevant Papers The most relevant paper is the patent “Process for preparing α-D-cellobiose octaacetate” which provides a novel improved process for the preparation of α-D-cellobiose octaacetate .

Aplicaciones Científicas De Investigación

Chemical Properties

D-Cellobiose octaacetate has the empirical formula C28H38O19 and a molecular weight of 678.59 .

Bioprocessing

D-Cellobiose octaacetate is used in bioprocessing applications . However, the specific details of its use in this field are not readily available.

Cell Culture and Transfection

This compound is also used in cell culture and transfection . The exact role it plays in these processes is not specified in the available resources.

Cell and Gene Therapy

D-Cellobiose octaacetate is used in cell and gene therapy . The specifics of its application in this field are not detailed in the available resources.

Lyophilization Solutions

D-Cellobiose octaacetate has been used in the preparation of lyophilization solutions . It is used to study its ability to protect lyophilized β-galactosidase from enzymatic activity loss and secondary structure changes during storage .

Test Sugar Solution Component

D-Cellobiose octaacetate has been used as a component in test sugar solution for cellobiose-mannitol permeability test .

Mecanismo De Acción

Target of Action

D-Cellobiose octaacetate is a complex molecule with a molecular weight of 678.5899

Biochemical Pathways

One study mentions the optimization of cellobiose consumption and ethanol productivity by engineering proteins of the pathway . This suggests that D-Cellobiose octaacetate may have a role in these biochemical pathways.

Propiedades

IUPAC Name |

[(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-13(3)31)23(40-14(4)32)26(43-17(7)35)28(46-19)47-22-20(10-38-12(2)30)45-27(44-18(8)36)25(42-16(6)34)24(22)41-15(5)33/h19-28H,9-10H2,1-8H3/t19-,20-,21-,22-,23+,24+,25-,26-,27-,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOTQVEKSRLZRSX-HYSGBLIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

678.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3616-19-1, 5346-90-7, 22352-19-8 | |

| Record name | Cellobiose octaacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003616191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-.beta.-D-glucopyranosyl)-, 1,2,3,6-tetraacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alpha-D-cellobiose octaacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.912 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cellobiose octaacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.727 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | β-D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)-, 1,2,3,6-tetraacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does D-Cellobiose octaacetate induce cellulase production in fungi?

A1: While the exact mechanism is not fully elucidated in the provided research [], D-Cellobiose octaacetate likely acts as a molecular mimic of cellobiose, the natural breakdown product of cellulose. Fungi, like Penicillium janthinellum, possess cellulase expression systems that are induced by the presence of cellobiose, signaling the availability of cellulose as an energy source. D-Cellobiose octaacetate, due to its structural similarity to cellobiose, appears to trigger this same induction pathway, leading to increased cellulase production even in the absence of actual cellulose [].

Q2: What is the significance of using D-Cellobiose octaacetate over cellobiose for inducing cellulase?

A2: D-Cellobiose octaacetate, being a modified form of cellobiose, might offer advantages in terms of stability and uptake by the fungi. The research by Bakare et al. [] demonstrates that D-Cellobiose octaacetate outperforms other disaccharides and their derivatives, including cellobiose itself, in inducing cellulase production in the Penicillium janthinellum mutant. This suggests that the acetylated form might be more readily assimilated or recognized by the fungal cells, leading to a more efficient induction process.

Q3: What is the structural difference between D-Cellobiose octaacetate and cellulose?

A3: D-Cellobiose octaacetate is the fully acetylated form of cellobiose, a disaccharide consisting of two glucose units linked by a β(1→4) glycosidic bond. Cellulose, on the other hand, is a linear polymer composed of hundreds to thousands of glucose units linked by the same β(1→4) glycosidic bond. Therefore, while D-Cellobiose octaacetate represents a very short fragment of the cellulose chain with the addition of acetyl groups, it lacks the extensive polymeric structure that characterizes cellulose [].

Q4: How has D-Cellobiose octaacetate contributed to the understanding of cellulose structure?

A4: Research by Kono et al. [] utilized D-Cellobiose octaacetate and a series of its longer oligomeric counterparts (up to cellohexaose eicosaacetate) as model compounds to study the structure of cellulose triacetate (CTA). By analyzing the crystalline structures and NMR spectra of these oligomers, the researchers were able to deduce structural features of CTA, particularly the CTA I allomorph. This approach highlighted the usefulness of D-Cellobiose octaacetate and related oligosaccharides as simplified models for understanding the complex structure of cellulose and its derivatives.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

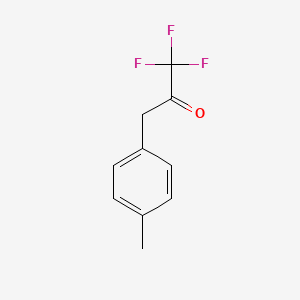

![2-Methyl-3-[(4-trifluoromethyl)phenyl]-1-propene](/img/structure/B1313656.png)

![5,7-Dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B1313661.png)